molecular formula C8H14N4O2S3 B11713639 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide

Cat. No.: B11713639
M. Wt: 294.4 g/mol
InChI Key: ZKDSSUGBPKYOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of gastroesophageal reflux disease (GERD) and peptic ulcer disease . This molecule is designed as a structural analog of Famotidine, a potent histamine H2-receptor antagonist . The core structure features a thiazole ring, which is central to the pharmacophore of this class of therapeutic agents . Its primary proposed mechanism of action is the competitive antagonism of the histamine H2 receptor on the parietal cells of the stomach . By blocking the binding of histamine, this compound is expected to lead to a reduction in gastric acid secretion, both in basal states and when stimulated by food, making it a valuable tool for probing the physiological and pathological roles of this receptor pathway . Researchers can utilize this compound in in vitro binding assays to determine receptor affinity and in functional cell-based assays to study the inhibition of acid secretion . Furthermore, it serves as a key intermediate for the synthesis of novel derivatives in structure-activity relationship (SAR) studies aimed at developing new receptor antagonists with optimized potency and selectivity . The compound has a molecular formula of C9H14N4O2S3 and an average mass of 322.46 g/mol. It is supplied as a solid with a melting point in the range of 163-165°C and has very slight solubility in water . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H14N4O2S3

Molecular Weight

294.4 g/mol

IUPAC Name

3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C8H14N4O2S3/c1-6-11-7(5-16-6)4-15-3-2-8(9)12-17(10,13)14/h5H,2-4H2,1H3,(H2,9,12)(H2,10,13,14)

InChI Key

ZKDSSUGBPKYOEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CSCCC(=NS(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The 2-methyl-1,3-thiazole moiety is synthesized via cyclocondensation reactions. A common approach involves reacting α-bromoketones with thiourea derivatives. For example, 5-acetyl-4-methyl-2-(methylamino)thiazole (1 ) is brominated in acidic medium to yield 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one (2 ). This intermediate undergoes nucleophilic substitution with heterocyclic amines or thiosemicarbazones to form multi-thiazole systems. Key spectral data (e.g., 1H^1H-NMR singlet at δ=8.20ppm\delta = 8.20 \, \text{ppm}) confirm regioselectivity favoring the 6A isomer over 6B due to electronic stabilization of the imidazole proton adjacent to sp³-hybridized nitrogen.

Sulfanyl Group Introduction

The sulfanyl (-S-) linker is introduced via alkylation or thiol-disulfide exchange. In one protocol, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one (2 ) reacts with 2-methyl-1,3-thiazole-4-methanethiol under basic conditions (e.g., triethylamine in dioxane). The reaction proceeds via S-alkylation, with elimination of HBr, followed by dehydration to form the thioether bond.

Assembly of the Propanimidamide-Sulfamoyl Backbone

Propanimidamide Synthesis

The propanimidamide chain is constructed through sequential nitrile hydrolysis and amidination. 3-Chloropropionitrile is treated with sulfamide in acetonitrile at 80–100°C, yielding N-sulfamoylpropanimidamide intermediates. Catalytic amounts of Lewis acids (e.g., ZnCl₂) enhance reaction efficiency, achieving yields of 68–72% after recrystallization.

Coupling Strategies

The final assembly involves coupling the thiazole-sulfanyl component with the propanimidamide-sulfamoyl moiety. Two predominant methods are documented:

  • Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether coupling between thiols and alcohols.

  • Nucleophilic Substitution : The thiolate anion attacks a brominated propanimidamide derivative in DMF at 60°C, with potassium carbonate as a base.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight dioxane and acetonitrile as optimal solvents for thioether formation, providing polar aprotic environments that stabilize transition states. Elevated temperatures (70–90°C) reduce reaction times but may promote side reactions, necessitating careful monitoring via TLC.

Catalytic Enhancements

The addition of triethylamine (5–10 mol%) accelerates alkylation by scavenging HBr, shifting equilibrium toward product formation. For sulfamoylation, catalytic pyridine (2 equiv) improves sulfamide reactivity, reducing reaction times from 24 hours to 8 hours.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR)

  • 1H^1H-NMR : Key signals include:

    • Thiazole methyl group: δ=2.39ppm\delta = 2.39 \, \text{ppm} (singlet).

    • Sulfamoyl NH protons: δ=11.5511.68ppm\delta = 11.55–11.68 \, \text{ppm} (singlet).

  • 13C^{13}C-NMR : The methylsulfonyl carbon resonates at δ=44.0144.03ppm\delta = 44.01–44.03 \, \text{ppm}, confirming sulfonyl group incorporation.

High-Resolution Mass Spectrometry (HRMS)

Molecular ion peaks at m/z=322.09[M+H]+m/z = 322.09 \, \text{[M+H]}^+ align with the theoretical molecular weight (321.04 g/mol), validating product purity.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Preparation Methods

MethodYield (%)Purity (%)Reaction Time (h)
Nucleophilic Substitution789812
Mitsunobu Reaction659518
One-Pot Coupling719714

Key Findings :

  • Nucleophilic substitution offers the highest yield and purity, attributed to minimized side reactions.

  • Mitsunobu routes, while versatile, require stoichiometric reagents, increasing costs.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Competing isomerization during cyclocondensation is addressed by:

  • Using electron-withdrawing groups to direct electrophilic bromination.

  • Employing low-temperature crystallization to isolate desired isomers.

Sulfamoyl Group Stability

The sulfamoyl moiety is prone to hydrolysis under acidic conditions. Stabilization strategies include:

  • Conducting reactions under anhydrous conditions.

  • Adding molecular sieves to sequester water.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in the thiazole ring and sulfanyl groups are susceptible to oxidation. Key findings include:

Sulfoxide Formation

Under mild oxidative conditions (e.g., H₂O₂ or mCPBA), the sulfanyl (-S-) group oxidizes to sulfoxide (-SO-). For example:

3-[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl-N-sulfamoylpropanimidamideH2O2Sulfoxide derivative[9]\text{3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide derivative} \quad[9]

Table 1: Oxidation Conditions and Products

Oxidizing AgentTemperature (°C)Time (h)Product Purity (%)Yield (%)
H₂O₂ (30%)252>9578
mCPBA0–519885

S-Alkylation

The sulfanyl group participates in nucleophilic substitution reactions. In the synthesis of analogs, S-alkylation with haloalkanes under basic conditions has been reported:

Reaction with 3-Chloropropionitrile

The sulfanyl group displaces chloride in 3-chloropropionitrile to form a thioether linkage:

3-[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl-N-sulfamoylpropanimidamide+ClCH2CH2CNNaOHAlkylated product[5]\text{this compound} + \text{ClCH}_2\text{CH}_2\text{CN} \xrightarrow{\text{NaOH}} \text{Alkylated product} \quad[5]

Key Conditions :

  • Solvent: DMSO/H₂O (1:1)

  • Base: 40% NaOH (1.2 eq)

  • Yield: 71%

Hydrolysis Reactions

The sulfamoyl (-NHSO₂-) group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In concentrated HCl (6 M, reflux), the sulfamoyl group converts to sulfonic acid:

-NHSO2NH2HCl-SO3H+NH4+[2][5]\text{-NHSO}_2\text{NH}_2 \xrightarrow{\text{HCl}} \text{-SO}_3\text{H} + \text{NH}_4^+ \quad[2][5]

Table 2: Hydrolysis Parameters

ConditionTemperature (°C)Time (h)ProductYield (%)
6 M HCl1004SO₃H65
2 M NaOH806SO₃Na58

Nucleophilic Substitution at the Thiazole Ring

The 2-methylthiazole moiety undergoes electrophilic substitution. For example, bromination at the 5-position occurs in the presence of Br₂/AcOH:

Thiazole ringBr25-Bromo-2-methylthiazole derivative[2]\text{Thiazole ring} \xrightarrow{\text{Br}_2} \text{5-Bromo-2-methylthiazole derivative} \quad[2]

Reaction Specifics :

  • Solvent: Acetic acid

  • Bromine (1.1 eq), 25°C, 1 h

  • Yield: 82%

Condensation with Hydrazines

The propanimidamide group reacts with hydrazines to form triazole derivatives. A continuous-flow method demonstrated:

Propanimidamide+HydrazineDMSO, 120°CTriazole product[1]\text{Propanimidamide} + \text{Hydrazine} \xrightarrow{\text{DMSO, 120°C}} \text{Triazole product} \quad[1]

Table 3: Flow Reactor Performance

Residence Time (min)Temperature (°C)Purity (%)Isolated Yield (%)
13.31209157

Reductive Amination

The imidamide group can undergo reductive amination with aldehydes/ketones in the presence of NaBH₃CN:

-C(=NH)-NHSO2NH2+RCHONaBH3CN-CH(NHR)-NHSO2NH2[2]\text{-C(=NH)-NHSO}_2\text{NH}_2 + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{-CH(NHR)-NHSO}_2\text{NH}_2 \quad[2]

Optimized Conditions :

  • Solvent: MeOH

  • pH: 6.5 (buffered with AcONa)

  • Yield: 68%

Photochemical Reactions

UV irradiation (254 nm) induces homolytic cleavage of the C–S bond in the sulfanyl group, generating thiyl radicals:

-S-CH2-hν-S+CH3[2]\text{-S-CH}_2\text{-} \xrightarrow{h\nu} \text{-S}^\bullet + \text{CH}_3^\bullet \quad[2]

Applications :

  • Radical polymerization initiators

  • Crosslinking agents for polymers

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, with major mass loss (~60%) between 220–300°C due to sulfamoyl group degradation.

Biological Interactions

While not a direct chemical reaction, the compound acts as a competitive histamine H₂-receptor antagonist via hydrogen bonding between the sulfamoyl group and Asp⁹⁸ of the receptor .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including the compound . Research indicates that it exhibits significant activity against multidrug-resistant strains of bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound were found to be lower than those for traditional antibiotics like linezolid, suggesting its potential as an alternative treatment option for resistant infections .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A comparative study demonstrated that it significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. The mechanisms of action are thought to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of several thiazole derivatives, including 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide. The results showed that this compound had a remarkable ability to inhibit the growth of MRSA strains with MIC values significantly lower than those of conventional antibiotics.

CompoundMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Target Compound< 5Linezolid16

Case Study 2: Cytotoxic Effects

In a study investigating the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound was found to exhibit a significant reduction in viability across multiple tested lines at concentrations exceeding 10 µM. The data suggest that it may be effective against certain types of cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications .

Cell LineIC50 (µM)Reference
A549 (Lung)12[Study Reference]
MCF7 (Breast)15[Study Reference]

Mechanism of Action

The mechanism of action of 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Thiazole Core : Essential for target engagement in all compounds. Methylation at the 2-position (Famotidine, 7c–7j) enhances stability and receptor affinity .
  • Sulfanyl Linkage : In Famotidine and 7c–7j, this group facilitates optimal spatial arrangement for target binding .
  • Oxadiazole vs. Sulfamoyl : Oxadiazole in 7c–7j confers urease inhibition, while sulfamoyl in Famotidine drives H₂ receptor selectivity .

Biological Activity

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, particularly in pharmaceuticals. The molecular formula is C10H15N5O2S2C_{10}H_{15}N_5O_2S_2, with a molecular weight of approximately 373.9 g/mol . The structure includes:

  • Thiazole moiety : Contributes to antimicrobial and anti-inflammatory activities.
  • Sulfamoyl group : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfamoyl chlorides under controlled conditions. This process yields the desired compound with a high degree of purity.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Properties

In vitro studies have shown that the compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases such as arthritis.

Analgesic Effects

The compound has also been evaluated for analgesic activity. In animal models, it demonstrated pain-relieving effects comparable to standard analgesics, suggesting its potential use in pain management therapies .

Case Studies

StudyFindings
Gein et al. (2019)Reported the synthesis of related thiazole compounds with notable analgesic and anti-inflammatory activities .
ResearchGate StudyCompounds with similar structures showed promising results against various pathogens, highlighting the importance of the thiazole moiety in biological activity .

Q & A

Basic: What are the standard synthetic routes for 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-N-sulfamoylpropanimidamide, and how are intermediates characterized?

Methodological Answer:
The compound is synthesized via multi-step reactions, often starting with sulfonamide and thiazole precursors. A typical route involves:

  • Step 1: Condensation of 2-methyl-1,3-thiazole-4-methanethiol with a propanimidamide derivative using coupling agents like HBTU or DCC in DMF under nitrogen .
  • Step 2: Sulfamoylation of the intermediate with sulfamoyl chloride in the presence of a base (e.g., triethylamine).
    Intermediates are characterized using 1H/13C-NMR, IR spectroscopy, and elemental analysis to confirm functional groups and purity . For example, thioureido intermediates show characteristic IR peaks at 1650–1700 cm⁻¹ (C=S) and NMR shifts at δ 2.5–3.5 ppm for thiazole methyl groups .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) is widely used. A validated method includes:

  • Column: C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile:water (60:40 v/v) with 0.1% trifluoroacetic acid.
  • Detection Limit: ≤0.1 µg/mL with linearity (R² > 0.998) over 0.5–50 µg/mL .
    LC-MS/MS is preferred for trace analysis, using ESI+ mode (m/z 400–450 for parent ion) and collision-induced dissociation for fragmentation .

Basic: What biological activities have been experimentally validated for this compound?

Methodological Answer:
Studies report antimicrobial and anticancer potential :

  • Antimicrobial: MIC values of 8–16 µg/mL against S. aureus and E. coli via disruption of bacterial cell membrane integrity .
  • Anticancer: IC₅₀ = 12.5 µM against HeLa cells by inhibiting tubulin polymerization (confirmed via flow cytometry and Western blot) .
    Control experiments include comparing activity against sulfonamide-resistant strains to rule off-target effects .

Advanced: How to resolve contradictions in yield data between synthetic protocols?

Methodological Answer:
Discrepancies in yields (e.g., 28% vs. 95%) arise from:

  • Reaction Conditions: Lower yields (28%) occur with incomplete thiol activation in non-polar solvents (e.g., 1,4-dioxane), while DMF improves solubility and coupling efficiency .
  • Purification Methods: High yields (95%) often involve silica gel chromatography, whereas crude precipitation reduces purity .
    Mitigation: Optimize solvent polarity (DMF > dioxane) and use scavengers (e.g., Hünig’s base) to suppress side reactions .

Advanced: What is the mechanistic basis for its interaction with biological targets like enzymes or receptors?

Methodological Answer:
The compound’s sulfamoyl and thiazole groups enable dual-targeting:

  • Enzyme Inhibition: Sulfamoyl binds to Zn²⁺ in metalloenzymes (e.g., carbonic anhydrase IX), disrupting active-site geometry (Kᵢ = 0.8 nM) .
  • Receptor Antagonism: The thiazole ring interacts with hydrophobic pockets in GPCRs (e.g., PAR1), confirmed via molecular docking (ΔG = −9.2 kcal/mol) .
    Validation: Use site-directed mutagenesis to confirm binding residues (e.g., His94 in carbonic anhydrase) .

Advanced: How can computational methods predict its pharmacokinetic properties?

Methodological Answer:
In silico tools like SwissADME and AutoDock Vina provide insights:

  • Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration).
  • Metabolism: Predicted CYP3A4-mediated oxidation at the thiazole methyl group.
  • Toxicity: AMES test predictions show no mutagenicity (p < 0.05) .
    Validation: Compare computed vs. experimental clearance rates (e.g., rat hepatocyte assays) to refine models .

Advanced: What structural modifications enhance its activity while reducing toxicity?

Methodological Answer:
SAR Studies suggest:

  • Thiazole Substituents: Replacing 2-methyl with electron-withdrawing groups (e.g., Cl) increases antimicrobial potency (MIC reduced to 4 µg/mL) but raises hepatotoxicity .
  • Sulfamoyl Group: N-methylation improves solubility (LogS = −3.2 → −2.8) without losing enzyme affinity .
    Toxicity Mitigation: Introduce polar groups (e.g., hydroxyl) at the propanimidamide chain to reduce CYP inhibition .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:
Forced Degradation Protocols:

  • Acidic/Base Hydrolysis: Incubate in 0.1M HCl/NaOH (40°C, 24h). Monitor degradation via HPLC; sulfamoyl hydrolysis is pH-sensitive (t₁/₂ = 8h at pH 1) .
  • Oxidative Stress: Treat with 3% H₂O₂. Thioether oxidation forms sulfoxide derivatives (confirmed via LC-MS) .
    Storage Recommendations: Stable in amber vials at −20°C (≤5% degradation over 6 months) .

Advanced: What cross-disciplinary applications exist beyond pharmacology (e.g., materials science)?

Methodological Answer:

  • Polymer Chemistry: The thioether moiety acts as a chain-transfer agent in radical polymerization (e.g., P(CMDA-DMDAAC) copolymers) to tune molecular weight (Đ = 1.2–1.5) .
  • Catalysis: Sulfamoyl-metal complexes catalyze Heck coupling (e.g., Pd-catalyzed arylations) with 85% yield .
    Validation: Use GPC for polymer analysis and X-ray crystallography for catalyst structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.